2-[2,5-DIOXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Overview
Description
2-[2,5-DIOXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinoline derivative with a benzothiophene moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-DIOXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include 2,3,4-trimethoxybenzaldehyde, which undergoes a series of condensation and cyclization reactions to form the hexahydroquinoline core. The benzothiophene moiety is then introduced through further cyclization and functionalization steps. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of reagents and solvents would also be influenced by considerations of environmental impact and safety.
Chemical Reactions Analysis
Types of Reactions
2-[2,5-DIOXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial agents, depending on its biological activity profile.
Industry: The compound might find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2,5-DIOXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects might be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and may exhibit similar biological activities.
Hexahydroquinoline derivatives: Compounds with a similar hexahydroquinoline core might have comparable chemical reactivity and biological properties.
Benzothiophene derivatives: These compounds share the benzothiophene moiety and could have similar applications in material science and medicinal chemistry.
Uniqueness
What sets 2-[2,5-DIOXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE apart is its unique combination of structural features. The presence of both the quinoline and benzothiophene moieties in a single molecule provides a distinct set of chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-[2,5-dioxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-32-21-12-11-16(25(33-2)26(21)34-3)17-13-23(31)29(19-8-6-9-20(30)24(17)19)27-18(14-28)15-7-4-5-10-22(15)35-27/h11-12,17H,4-10,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOUCZJSZDSIKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCC5)C#N)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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